molecular formula C13H9NO2S B12306919 1-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]ethan-1-one

1-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]ethan-1-one

Cat. No.: B12306919
M. Wt: 243.28 g/mol
InChI Key: HRTGGLZFBUPXSI-UHFFFAOYSA-N
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Description

1-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]ethan-1-one is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and antiviral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]ethan-1-one typically involves the reaction of 2-acetylbenzofuran with appropriate thiazole derivatives under specific conditions. For instance, the reaction of 2-acetylbenzofuran with (2,4,6-trichlorophenyl)hydrazine in ethanol containing concentrated hydrochloric acid as a catalyst under reflux conditions yields the desired product . The crude product is then purified by crystallization using dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms of the compound.

Scientific Research Applications

1-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, studies have shown that certain derivatives of benzofuran compounds exhibit pro-oxidative effects, increasing reactive oxygen species in cancer cells and inducing apoptosis . The compound may also inhibit the release of proinflammatory cytokines, contributing to its anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C13H9NO2S

Molecular Weight

243.28 g/mol

IUPAC Name

1-[2-(1-benzofuran-2-yl)-1,3-thiazol-4-yl]ethanone

InChI

InChI=1S/C13H9NO2S/c1-8(15)10-7-17-13(14-10)12-6-9-4-2-3-5-11(9)16-12/h2-7H,1H3

InChI Key

HRTGGLZFBUPXSI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CSC(=N1)C2=CC3=CC=CC=C3O2

Origin of Product

United States

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